molecular formula C12H11FN4O2 B5860830 4-N-(4-fluorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide

4-N-(4-fluorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide

Cat. No.: B5860830
M. Wt: 262.24 g/mol
InChI Key: QAVXROVDMNJQQH-UHFFFAOYSA-N
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Description

4-N-(4-fluorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its imidazole core, which is substituted with a fluorophenyl group and a methyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(4-fluorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a suitable imidazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-N-(4-fluorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated imidazole derivatives.

Scientific Research Applications

4-N-(4-fluorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-N-(4-fluorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-N-(4-fluorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide can be compared with other similar compounds, such as:

  • 4-N-(4-chlorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide
  • 4-N-(4-bromophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide
  • 4-N-(4-methylphenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide

These compounds share a similar imidazole core but differ in the substituents on the phenyl ring

Properties

IUPAC Name

4-N-(4-fluorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c1-14-11(18)9-10(16-6-15-9)12(19)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVXROVDMNJQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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